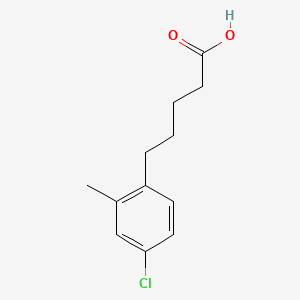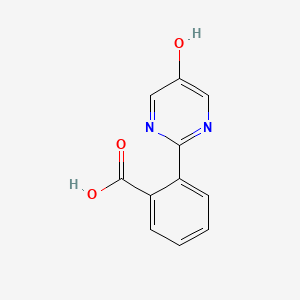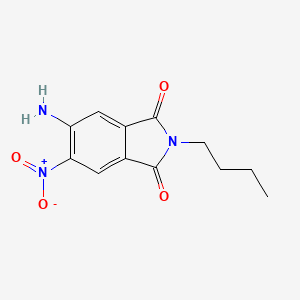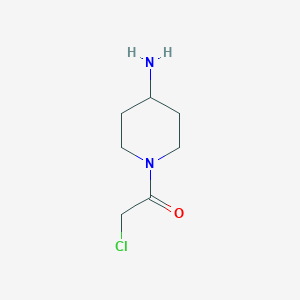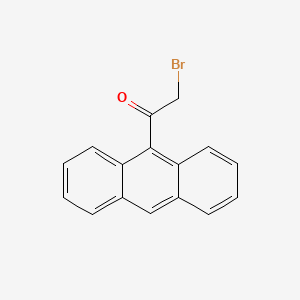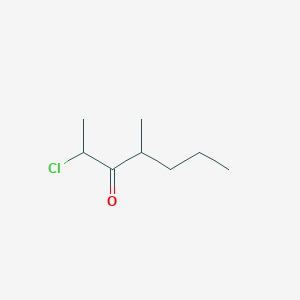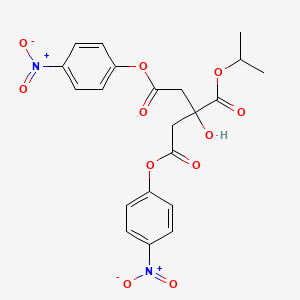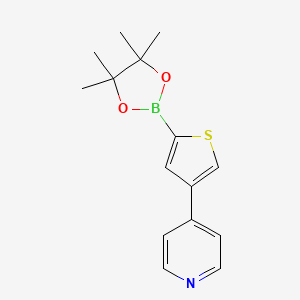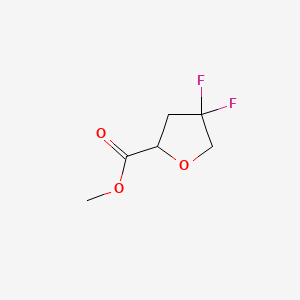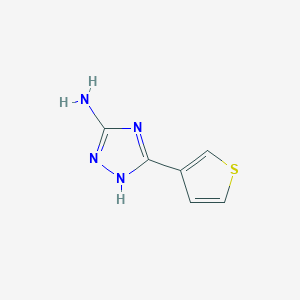
1,4-Dichloro-6-methoxyphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-6-methoxyphthalazine: is an organic compound with the molecular formula C9H6Cl2N2O It belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a diazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-methoxyphthalazine can be synthesized through a multi-step process involving the chlorination and methoxylation of phthalazine derivatives. One common method involves the reaction of 1,4-dichlorophthalazine with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction typically proceeds as follows:
Chlorination: Phthalazine is chlorinated using thionyl chloride or phosphorus pentachloride to yield 1,4-dichlorophthalazine.
Methoxylation: The 1,4-dichlorophthalazine is then reacted with methanol in the presence of sodium methoxide to introduce the methoxy group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dichloro-6-methoxyphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions yield various substituted phthalazines.
- Oxidation reactions produce quinones.
- Reduction reactions result in dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: 1,4-Dichloro-6-methoxyphthalazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted phthalazines, which are of interest in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,4-dichloro-6-methoxyphthalazine and its derivatives involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-6,7-dimethoxyphthalazine: Similar in structure but with an additional methoxy group at the 7-position.
1,4-Dichlorophthalazine: Lacks the methoxy group, making it less versatile in certain applications.
6-Methoxyphthalazine: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 1,4-Dichloro-6-methoxyphthalazine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties. The chlorine atoms make it a good candidate for substitution reactions, while the methoxy group enhances its solubility and reactivity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1,4-dichloro-6-methoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXZGZEHCNVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
